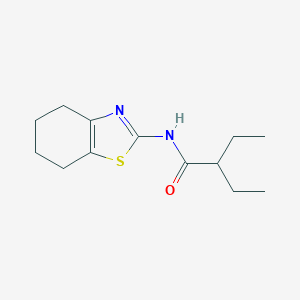![molecular formula C15H16F3NO4S B256525 Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B256525.png)
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate, also known as CTSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTSA is a white crystalline powder with a molecular formula of C16H17F3NO4S and a molecular weight of 385.37 g/mol.
Mecanismo De Acción
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate works by binding to the active site of COX-2, preventing the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammation process. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate also inhibits the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to reduce inflammation and tumor growth. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a low toxicity profile and has been shown to be effective in inhibiting the activity of certain enzymes and proteins. However, Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate. One potential application is in the development of anti-inflammatory drugs. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to be effective in inhibiting the activity of COX-2, which is involved in the inflammation process. Another potential application is in the development of anti-cancer drugs. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine the full potential of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate and its applications in scientific research.
Métodos De Síntesis
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with cyclohexyl bromoacetate in the presence of a base to yield the desired product. The reaction conditions and purification methods have been optimized to obtain high yields and purity of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate.
Aplicaciones Científicas De Investigación
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has shown potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its anti-inflammatory and anti-cancer properties. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Nombre del producto |
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate |
|---|---|
Fórmula molecular |
C15H16F3NO4S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
cyclohexyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C15H16F3NO4S/c16-15(17,18)10-6-7-13(12(8-10)19(21)22)24-9-14(20)23-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
Clave InChI |
PQUSKFIUSUCXKC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1CCC(CC1)OC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



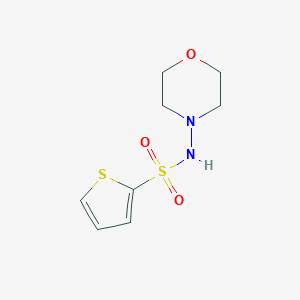
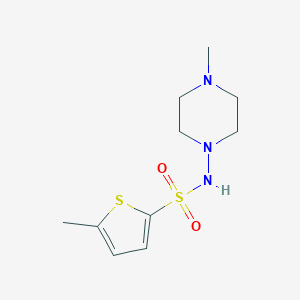
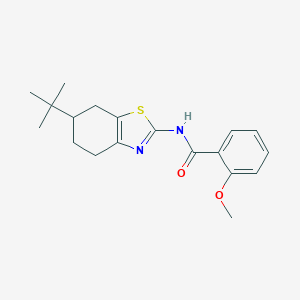
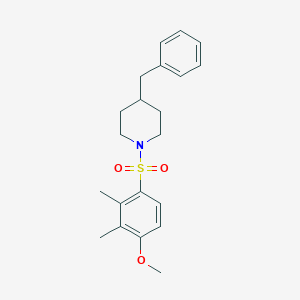
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256453.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256454.png)
![Ethyl {2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetate](/img/structure/B256460.png)
![N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)
![N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B256463.png)
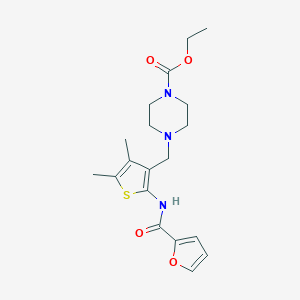
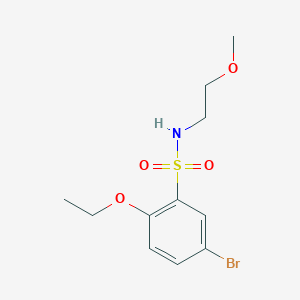
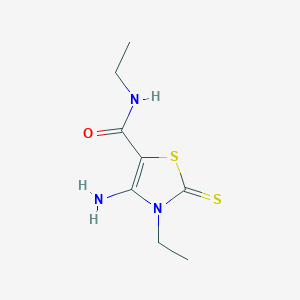
![3-allyl-4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B256471.png)
